

# Application Note: Quantitative Analysis of Ampelopsin F by HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound predominantly found in plants such as Ampelopsis grossedentata. It has garnered significant scientific interest due to its wide array of potential pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant effects. Accurate and precise quantification of Ampelopsin F is crucial for pharmacokinetic studies, quality control of herbal preparations, and for understanding its mechanism of action. This document provides a detailed protocol for the quantification of Ampelopsin F in various matrices using a High-Performance Liquid Chromatography (HPLC) method with UV detection.

# **Principle**

This method utilizes reverse-phase HPLC to separate **Ampelopsin F** from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered organic solvent and water mixture. The quantification is performed by detecting the UV absorbance of the analyte at its maximum absorption wavelength and comparing the peak area to a standard calibration curve.

# **Experimental Protocols**Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis.

- HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a UV-VIS detector.
- Column: C18 column (250 x 4.6 mm, 5 μm particle size).[1]
- Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (volume ratio 65:35).[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 40 °C.[2]
- Detection Wavelength: 290 nm.[2][3]
- Injection Volume: 10 μL.[2]

# **Preparation of Standard Solutions**

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ampelopsin
   F reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 5, 10, 25, 50, 100, and 150 μg/mL).

# **Sample Preparation**

The following is a general procedure for a solid sample such as a plant extract. The procedure may need to be adapted based on the specific sample matrix.

- Weighing: Accurately weigh an appropriate amount of the homogenized sample powder.
- Extraction: Transfer the weighed sample to a suitable container and add a known volume of methanol.



- Sonication/Vortexing: Sonicate or vortex the mixture for a sufficient time (e.g., 30 minutes) to ensure complete extraction of Ampelopsin F.
- Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

# **Data Presentation: Method Validation Summary**

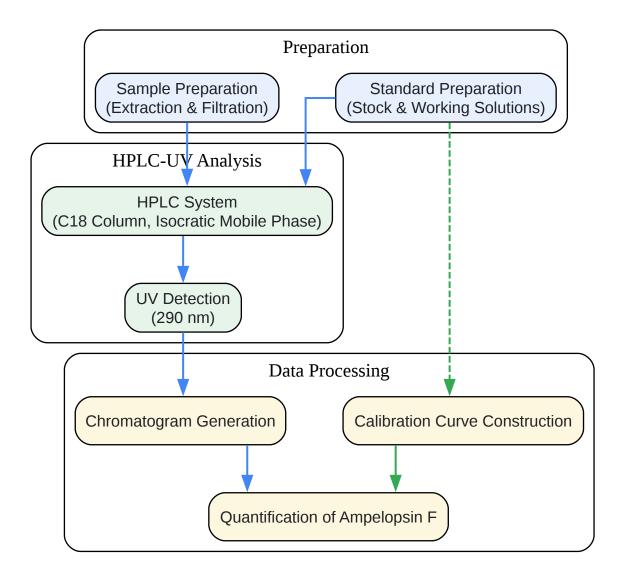
The HPLC-UV method for **Ampelopsin F** quantification should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The following table summarizes typical validation parameters and their acceptable limits.

Validation Parameter	Typical Value/Range	Acceptance Criteria
Linearity (R²)	> 0.999	R <sup>2</sup> ≥ 0.999
Range	0.247 - 4.114 μg/mL	Dependent on assay requirements
Limit of Detection (LOD)	21.600 ng/mL	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	0.247 μg/mL	Signal-to-Noise ratio of 10:1
Precision (RSD%)	Intra-day: < 4.9% Inter-day: < 6.2%	RSD ≤ 2% for assay
Accuracy (% Recovery)	92.0 - 93.3%	98.0 - 102.0% for drug substance
Specificity	No interference from blank or matrix components at the retention time of Ampelopsin F.	Peak purity index > 0.999
Robustness	Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature.	System suitability parameters remain within limits.

Data compiled from multiple sources for Dihydromyricetin analysis.[9]



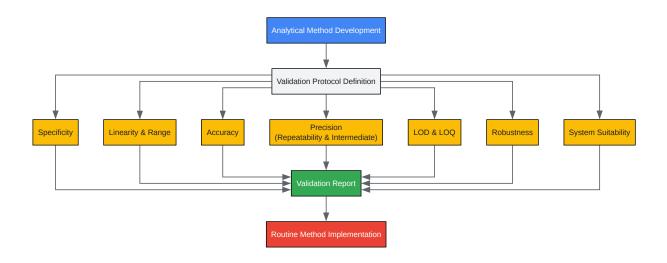
### **Visualizations**



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Caption: Experimental workflow for **Ampelopsin F** quantification by HPLC-UV.





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Caption: Logical workflow for HPLC method validation.

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